

An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone

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Compound of Interest

Compound Name: 1-Methyl-1-vinylcyclohexane

Cat. No.: B15232484

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. This document will detail its chemical and physical properties, provide insights into its synthesis and applications, and present a list of potential suppliers. Notably, while this compound has been intermittently associated with CAS number 21623-78-9, the accurate CAS number is 2079878-75-2. The former, 21623-78-9, correctly identifies 1-Ethenyl-1-methylcyclohexane. This guide will focus exclusively on 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Chemical and Physical Properties

2-(2-Chlorophenyl)-2-nitrocyclohexanone is a substituted cyclohexanone derivative with the molecular formula $C_{12}H_{12}ClNO_3$.^{[1][2]} It presents as a white to light yellow crystalline solid and is characterized as a thermolabile powder.^{[3][4]} While it has low solubility in water, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol.^[2]

Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Property	Value	Source(s)
CAS Number	2079878-75-2	[2]
Molecular Formula	C ₁₂ H ₁₂ ClNO ₃	[1][2]
Molecular Weight	253.68 g/mol	[1]
Appearance	White to light yellow crystalline solid	[5]
Boiling Point (Predicted)	412.5 ± 45.0 °C	[6]
Density (Predicted)	1.33 ± 0.1 g/cm ³	[6]
Solubility	DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 0.5 mg/mL	[2]
Storage Temperature	-20°C	[2]

Spectroscopic Data

The structural identification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone is confirmed through various spectroscopic methods. A key study by Yen et al. (2022) provides detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[7]

Table 2: Spectroscopic Data for 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Technique	Data	Source(s)
¹ H NMR	Data presented in Yen et al. (2022)	[7]
¹³ C NMR	Data presented in Yen et al. (2022)	[7]
Mass Spectrometry	Mass fragments detailed in Yen et al. (2022)	[7]
IR Spectroscopy	Data available from suppliers	

Note: Specific spectral data such as chemical shifts and m/z values are detailed in the cited literature.

Synthesis and Experimental Protocols

2-(2-Chlorophenyl)-2-nitrocyclohexanone serves as a crucial precursor in the synthesis of norketamine and, subsequently, ketamine.^{[3][4]}

Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature outlines a general pathway. One described method involves the oxidation and nitration of an intermediate compound which is formed by the reaction of o-chlorophenyl lithium with oxidized cyclohexene under the influence of a Lewis acid.^[3]

Experimental Protocol: Synthesis of Norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone

A documented laboratory-scale synthesis involves the reduction of the nitro group of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. A common method employs zinc powder and formic acid as the reducing agents to yield norketamine.^[8]

Materials:

- 2-(2-Chlorophenyl)-2-nitrocyclohexanone
- Zinc powder
- Formic acid
- Appropriate solvent (e.g., methanol)
- Standard laboratory glassware and purification apparatus

Procedure:

- Dissolve 2-(2-Chlorophenyl)-2-nitrocyclohexanone in a suitable solvent.

- Add zinc powder and formic acid to the solution.
- The reaction mixture is stirred, typically at room temperature, for a duration sufficient to achieve complete conversion.
- Upon completion, the reaction is worked up to isolate and purify the norketamine product.

Applications in Drug Development

The primary application of 2-(2-Chlorophenyl)-2-nitrocyclohexanone is as an intermediate in the synthesis of arylcyclohexylamines, a class of pharmacologically active compounds.

Precursor to Norketamine and Ketamine

This compound is a direct precursor to norketamine, which itself is a metabolite of ketamine and exhibits pharmacological effects.[3] Norketamine can be further methylated to synthesize ketamine, a well-known anesthetic and antidepressant that acts as an NMDA receptor antagonist.[4][9] The synthesis pathway from this precursor offers an alternative to other established routes.[3]

Synthesis of NMDA Receptor Antagonists

Beyond norketamine and ketamine, 2-(2-Chlorophenyl)-2-nitrocyclohexanone is utilized in the synthesis of other NMDA receptor antagonists, such as (phenyl)octahydrobenzo[b][1][10]oxazines/oxazipines.[3] These compounds are of interest to researchers for their potential to modulate excitatory neurotransmission in the central nervous system.[3]

Signaling Pathways of Downstream Products

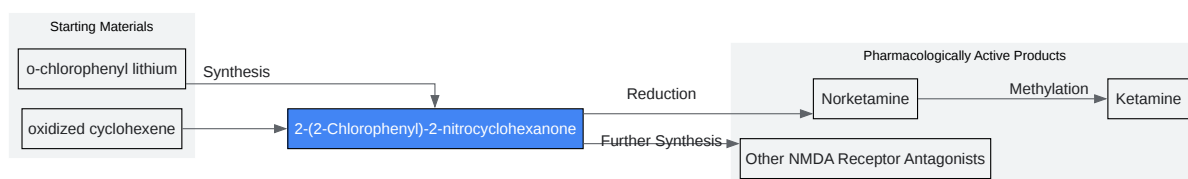
While 2-(2-Chlorophenyl)-2-nitrocyclohexanone is a precursor and not known to have direct pharmacological activity on its own, its synthetic products, particularly ketamine, have well-documented effects on various signaling pathways. Understanding these pathways is crucial for the context of its application in drug development.

Ketamine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component in glutamatergic neurotransmission.[9] Furthermore, research has shown that the antidepressant effects of ketamine and its

metabolites may involve other signaling cascades, including the PI3K/Akt and mTOR pathways, which are critical for neurogenesis and synaptic plasticity.[6][11]

Experimental and Synthetic Workflows

The following diagrams illustrate the pivotal role of 2-(2-Chlorophenyl)-2-nitrocyclohexanone in synthetic chemistry.



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